Rupatadin-Fumarat
Übersicht
Beschreibung
Rupatadin-Fumarat ist ein Antihistaminikum der zweiten Generation und ein Antagonist des Plättchen-aktivierenden Faktors. Es wird hauptsächlich zur Behandlung von allergischer Rhinitis und chronischer Urtikaria eingesetzt. Diese Verbindung ist bekannt für ihre nicht-sedativen Eigenschaften und lang anhaltenden Wirkungen, was sie zu einer bevorzugten Wahl für die Behandlung von Allergiesymptomen macht .
Wissenschaftliche Forschungsanwendungen
Rupatadin-Fumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Technologie: Es wurden Forschungsarbeiten zur Entwicklung von Orodispersiblen Filmen mit this compound, das in Ethylcellulose-Mikropartikeln eingeschlossen ist, zur Geschmacksmaskierung und Verbesserung der Patientencompliance durchgeführt.
Bioanalytische Studien: Es wurden Methoden zur schnellen Quantifizierung von Rupatadin im menschlichen Plasma entwickelt, die für pharmakokinetische und Bioverfügbarkeitsstudien entscheidend sind.
Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es als dualer Histamin-H1-Rezeptor- und Plättchen-aktivierender Faktor-Rezeptor-Antagonist wirkt. Während einer allergischen Reaktion setzen Mastzellen Histamin und andere Substanzen frei, die Symptome wie Nasenverstopfung, Rhinorrhoe, Juckreiz und Schwellungen verursachen. Rupatadin blockiert diese Rezeptoren und verhindert so, dass diese Mediatoren ihre Wirkung entfalten, wodurch die Schwere der allergischen Symptome reduziert wird .
Wirkmechanismus
Target of Action
Rupatadine fumarate is a dual antagonist that primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor is implicated in the production of vascular leakage, which contributes to rhinorrhea and nasal blockage .
Mode of Action
Rupatadine fumarate interacts with its targets by blocking both the H1 and PAF receptors . This prevents histamine and PAF, released during an allergic response, from binding to these receptors and exerting their effects .
Biochemical Pathways
During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF, produced from phospholipids cleaved by phospholipase A2, acts on PAF receptors . By blocking these receptors, rupatadine fumarate interrupts these biochemical pathways, reducing the severity of allergic symptoms .
Pharmacokinetics
Rupatadine fumarate exhibits several pharmacokinetic properties that impact its bioavailability. It is metabolized in the liver via CYP-mediated pathways and has an elimination half-life of 5.9 hours . Approximately 34.6% of the drug is excreted in the urine, and 60.9% is excreted in the feces . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), affecting its overall bioavailability .
Result of Action
The molecular and cellular effects of rupatadine fumarate’s action result in the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, rupatadine fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemische Analyse
Biochemical Properties
Rupatadine fumarate interacts with histamine H1 receptors and PAF receptors . It inhibits the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibits the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .
Cellular Effects
Rupatadine fumarate reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .
Molecular Mechanism
Rupatadine fumarate is a dual histamine H1 receptor and PAF receptor antagonist . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling. PAF contributes to rhinorrhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatadine fumarate prevents these mediators from exerting their effects .
Temporal Effects in Laboratory Settings
Rupatadine fumarate has a rapid onset of action and a prolonged duration of activity . It has been found to be effective and safe in a variety of randomized clinical trials in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .
Dosage Effects in Animal Models
Rupatadine fumarate showed complete differentiation in its blockade of CNS and lung histamine H1 receptors in an ex vivo guinea pig model . It promoted the resolution of pulmonary inflammation and fibrosis in a dose-dependent manner .
Metabolic Pathways
Rupatadine fumarate undergoes significant presystemic metabolism when administered orally . The most important biotransformation pathways of rupatadine include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen, and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .
Transport and Distribution
Rupatadine fumarate is rapidly absorbed with a Tmax of 1 h . Administration with a high-fat meal increases exposure by 23% and increases Tmax to 2 h . It is highly protein-bound (98–99%) and is well distributed in tissues .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Rupatadin-Fumarat wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Grignard-Reaktion eines N-Alkyl-4-Chlorpiperidins mit einem Benzocycloheptapyridinon-Zwischenprodukt, gefolgt von Dehydratisierung . Das Herstellungsverfahren beinhaltet die Verwendung einer wässrigen Fumarsäure-Lösung, Erhitzen und tropfenweise Zugabe einer Dichlormethan-Lösung von Rupatadin. Die Mischung wird dann erhitzt, gerührt und kristallisiert, um this compound zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen werden this compound-Tabletten mittels eines direkten Tablettierverfahrens mit Pulver hergestellt. Dieses Verfahren beinhaltet das Mischen von this compound mit Laktose, mikrokristalliner Cellulose, Povidon K, Mannitol, Eisenoxid und einem Gleitmittel. Die Mischung wird dann zu Tabletten gepresst .
Analyse Chemischer Reaktionen
Reaktionstypen
Rupatadin-Fumarat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Eine der Methoden zur Analyse von Rupatadin beinhaltet die Messung seiner nativen Fluoreszenz in Gegenwart von Schwefelsäure und Natriumdodecylsulfat .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Desloratadin und seine hydroxylierten Derivate .
Vergleich Mit ähnlichen Verbindungen
Rupatadin-Fumarat wird mit anderen Antihistaminika der zweiten Generation wie Loratadin und Desloratadin verglichen. Im Gegensatz zu diesen Verbindungen verfügt Rupatadin auch über Antagonisten-Eigenschaften des Plättchen-aktivierenden Faktors, was es in seiner dualen Wirkung einzigartig macht . Weitere ähnliche Verbindungen sind Cetirizin und Fexofenadin, die ebenfalls nicht-sedative Antihistaminika sind, aber die Antagonistenaktivität des Plättchen-aktivierenden Faktors nicht besitzen .
Biologische Aktivität
Rupatadine fumarate is a second-generation antihistamine that exhibits significant biological activity, primarily through its role as a selective antagonist of the histamine H1 receptor and as a platelet-activating factor (PAF) antagonist. This dual action contributes to its effectiveness in treating allergic conditions, particularly allergic rhinitis. The following sections detail its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.
Pharmacological Properties
Rupatadine's pharmacological profile is characterized by:
- Histamine H1 Receptor Antagonism : Rupatadine has a high affinity for the H1 receptor, with dissociation constants (Ki) indicating its potency compared to other antihistamines. For instance, the Ki for rupatadine is 102 nM, which demonstrates its effectiveness in blocking histamine-induced responses in various animal models .
- PAF Antagonism : In addition to blocking H1 receptors, rupatadine inhibits PAF, a mediator involved in allergic responses and inflammation. This action helps reduce vascular leakage and nasal blockage associated with allergic reactions .
- Anti-inflammatory Effects : Rupatadine also exhibits anti-inflammatory properties by inhibiting mast cell degranulation and eosinophil chemotaxis, further contributing to its therapeutic effects in allergic conditions .
The mechanism of action of rupatadine can be summarized as follows:
- Binding to H1 Receptors : By binding selectively to peripheral H1 receptors, rupatadine prevents histamine from exerting its effects, which include itching, swelling, and increased mucus production.
- Inhibition of PAF : By blocking PAF receptors, rupatadine mitigates additional inflammatory responses that contribute to allergy symptoms.
- Reduced Eosinophil Activity : The drug decreases the recruitment and activation of eosinophils at sites of inflammation, which are key players in allergic responses.
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy of rupatadine in managing allergic rhinitis:
- A multicenter study involving Korean patients with perennial allergic rhinitis demonstrated significant symptom reduction after four weeks of treatment with rupatadine compared to placebo. The total symptom score (TSS) decreased significantly (P < 0.0006) with a notable improvement in morning and evening evaluations .
- In another study assessing the combination of rupatadine with acupoint application, the efficacy was markedly higher compared to rupatadine alone. The treatment group showed a significant reduction in immunoglobulin E (IgE) levels and nasal mucosal eosinophils (P < 0.05) .
Table 1: Summary of Clinical Efficacy Studies on Rupatadine Fumarate
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
Multicenter Study | Korean PAR Patients | 4 weeks | Significant symptom reduction (P < 0.0006) |
Combination Therapy Study | Allergic Rhinitis Patients | 4 weeks | Lower IgE levels; improved efficacy (P < 0.034) |
Comparative Study | Adults with SAR/PAR | 12 weeks | Greater symptom control than placebo (P = 0.03) |
Safety Profile
Rupatadine is generally well-tolerated with a low incidence of adverse effects. Common side effects include:
- Sedation : As a second-generation antihistamine, it has a lower sedative effect compared to first-generation antihistamines.
- Gastrointestinal Symptoms : Mild gastrointestinal disturbances may occur but are typically transient.
- Cardiovascular Effects : No significant cardiovascular risks have been associated with rupatadine use .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182349-12-8 | |
Record name | Rupatadine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rupatadine fumarate is a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors. [] It primarily exerts its anti-allergic effects by blocking histamine's actions at H1 receptors, effectively reducing symptoms like sneezing, itching, rhinorrhea, and conjunctivitis. Additionally, by antagonizing PAF receptors, Rupatadine fumarate may further contribute to alleviating nasal congestion and inflammation associated with allergic responses. []
A: The molecular formula of Rupatadine fumarate is C32H36ClN3O8, and its molecular weight is 622.1 g/mol. []
A: The 1H and 13C NMR spectroscopic data for Rupatadine fumarate and its impurities have been reported. [] Furthermore, research has identified characteristic peaks in the X-ray powder diffraction spectrum of Rupatadine fumarate. [] This information is crucial for structural confirmation and impurity profiling.
A: Studies using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray diffraction (XRD) have demonstrated that while direct compression doesn't significantly alter the crystalline state of Rupatadine fumarate itself, it can influence the excipients' properties, such as lactose crystallization. [] This information is vital for optimizing tablet formulation and manufacturing processes.
A: Compatibility studies employing DSC, TGA, XDR, and infrared spectroscopy (IRS) have shown that Rupatadine fumarate exhibits good compatibility with various excipients commonly used in tablet formulations, indicating its suitability for pharmaceutical development. []
A: Research suggests that using a 0.1 mol·L-1 hydrochloric acid solution as a solvent and a rotating speed of 100 r·min-1 in the rotating basket method is suitable for determining the dissolution rate of Rupatadine fumarate capsules. []
A: Formulating Rupatadine fumarate as oral fast-dissolving films (OFDF) using polymers like pullulan and HPMC has demonstrated improved dissolution in the oral cavity, potentially enhancing its bioavailability. [] Moreover, preparing Rupatadine fumarate as a beta-cyclodextrin inclusion complex has shown a nearly 40-fold enhancement in solubility. []
A: Studies have investigated the stability of Rupatadine fumarate under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. [] These studies guide the selection of appropriate storage conditions and packaging materials to maintain drug product quality.
ANone: Several approaches have been explored to mask the bitter taste of Rupatadine fumarate. These include:
- Encapsulation in ethylcellulose microparticles: This method, utilizing spray drying techniques, effectively masks the bitterness while ensuring appropriate drug release. [, ]
- Incorporation into orodispersible minitablets: This approach enhances patient compliance, especially for pediatric and geriatric populations, by eliminating the need for swallowing and minimizing contact time with taste buds. []
- Formulation as taste-masked dry suspensions: Utilizing hot-melt extrusion technology with high-molecular polymers as carriers effectively masks the taste and ensures rapid drug dissolution. []
ANone: Various analytical techniques have been developed and validated for the determination of Rupatadine fumarate in bulk drug substances, pharmaceutical formulations, and biological matrices. These include:
- UV Spectrophotometry: This simple and cost-effective technique has been widely used for Rupatadine fumarate quantification, utilizing specific wavelengths for detection. [, , , ]
- High-Performance Liquid Chromatography (HPLC): This versatile method offers high sensitivity and selectivity, allowing the simultaneous determination of Rupatadine fumarate and its related substances in various matrices. [, , , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This technique provides a rapid and efficient method for analyzing Rupatadine fumarate in bulk drugs and formulations. []
- Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: These highly sensitive and selective techniques are employed for the accurate quantification of Rupatadine fumarate in biological fluids, enabling pharmacokinetic studies. [, , , ]
ANone: Studies in healthy volunteers have characterized the pharmacokinetic profile of Rupatadine fumarate, revealing:
- Rapid absorption and distribution: Rupatadine fumarate exhibits a relatively short time to reach maximum plasma concentration (Tmax) ranging from 0.78 to 1.14 hours. [, ]
- Relatively slow elimination: The half-life (t1/2) of Rupatadine fumarate ranges from 5.3 to 11.5 hours. [, ]
- Linear pharmacokinetics: The plasma concentration of Rupatadine fumarate generally increases proportionally with the administered dose within the therapeutic range. []
A: Some studies have suggested potential sex-related differences in the pharmacokinetic parameters of Rupatadine fumarate, particularly in the main pharmacokinetic parameters between males and females. [, ] Further research is needed to confirm these findings and understand their clinical significance.
A: Rupatadine fumarate has demonstrated significant efficacy in managing allergic rhinitis symptoms in clinical trials. [, ] Notably, a multicenter study in Korean patients with perennial allergic rhinitis (PAR) highlighted Rupatadine's effectiveness in reducing both morning and evening symptoms, potentially offering advantages over other antihistamines like Bepotastine. []
A: Research utilizing Caco-2 cell models, an in vitro model of the intestinal epithelial barrier, has been conducted to assess the transport characteristics of Rupatadine fumarate. [] Findings indicate that Rupatadine fumarate is actively transported across the Caco-2 monolayer and that it is a substrate of P-glycoprotein (P-gp), an efflux transporter protein. [] These findings have implications for understanding Rupatadine fumarate's absorption and bioavailability.
A: In vitro studies using the Caco-2 cell model indicate that Rupatadine fumarate is a substrate of the P-gp efflux transporter. [] This interaction may impact the drug's absorption and bioavailability. Further research is warranted to elucidate the clinical significance of this interaction and determine if dosage adjustments are necessary in specific patient populations.
A: Many studies emphasize validating the analytical methods used for quantifying Rupatadine fumarate in various matrices. [, , , ] These validations, typically following ICH guidelines, ensure the accuracy, precision, selectivity, sensitivity, and robustness of the methods, supporting their reliability for quality control and research purposes.
ANone: Quality control plays a crucial role in ensuring the consistent production of Rupatadine fumarate tablets that meet established quality standards. Manufacturers adhere to Good Manufacturing Practices (GMP) guidelines and implement various measures, including:
- Raw material testing: Verifying the identity, purity, and quality of all starting materials used in the formulation. []
- In-process controls: Monitoring critical process parameters during tablet manufacturing, such as compression force, to ensure uniformity and desired tablet properties. []
- Finished product testing: Conducting comprehensive testing on finished tablets, including assay, dissolution, disintegration, friability, and other relevant parameters, to ensure compliance with specifications. []
- Stability testing: Evaluating the stability of Rupatadine fumarate tablets under various storage conditions to determine shelf life and appropriate packaging requirements. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.